5,6-DICHLOROBENZOTRIAZOLE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,6-Dichloro-2H-benzotriazole is a heterocyclic compound characterized by the presence of two chlorine atoms at the 5th and 6th positions of the benzotriazole ring. This compound is known for its significant antiviral properties, particularly against orthohantaviruses and human respiratory syncytial virus .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,6-DICHLOROBENZOTRIAZOLE typically involves the chlorination of benzotriazole derivatives. One common method includes the reaction of benzotriazole with chlorine gas in the presence of a suitable solvent such as acetic acid. The reaction is carried out under controlled temperature conditions to ensure selective chlorination at the 5th and 6th positions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The product is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: 5,6-Dichloro-2H-benzotriazole undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions include various substituted benzotriazole derivatives, which can be further utilized in different applications .
Scientific Research Applications
5,6-Dichloro-2H-benzotriazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antiviral properties, particularly against orthohantaviruses and human respiratory syncytial virus
Medicine: Potential therapeutic agent for viral infections due to its antiviral activity
Industry: Utilized in the development of antiviral coatings and materials
Mechanism of Action
The antiviral activity of 5,6-DICHLOROBENZOTRIAZOLE is primarily due to its ability to inhibit viral entry into host cells. The compound interferes with the fusion process of the virus, preventing it from attaching and entering the host cell. This mechanism is particularly effective against human respiratory syncytial virus . Molecular targets include viral envelope glycoproteins and host cell receptors involved in the viral entry process .
Comparison with Similar Compounds
- 5,6-Dichloro-1-phenyl-1H-benzotriazole
- 5,6-Dichloro-2-phenyl-2H-benzotriazole
- 5,6-Diiodo-1H-benzotriazole
Comparison: 5,6-Dichloro-2H-benzotriazole is unique due to its specific substitution pattern, which enhances its antiviral properties. Compared to its analogs, it shows higher potency against certain viruses, making it a valuable compound for further research and development .
Properties
CAS No. |
34374-67-9 |
---|---|
Molecular Formula |
C6H3Cl2N3 |
Molecular Weight |
188.01 g/mol |
IUPAC Name |
5,6-dichloro-2H-benzotriazole |
InChI |
InChI=1S/C6H3Cl2N3/c7-3-1-5-6(2-4(3)8)10-11-9-5/h1-2H,(H,9,10,11) |
InChI Key |
HHEBHJLYNLALHM-UHFFFAOYSA-N |
SMILES |
C1=C(C(=CC2=NNN=C21)Cl)Cl |
Canonical SMILES |
C1=C(C(=CC2=NNN=C21)Cl)Cl |
34374-67-9 | |
Pictograms |
Irritant |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.